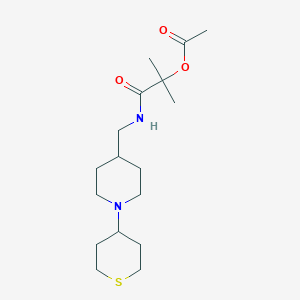
2-methyl-1-oxo-1-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amino)propan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-oxo-1-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amino)propan-2-yl acetate is a useful research compound. Its molecular formula is C17H30N2O3S and its molecular weight is 342.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methyl-1-oxo-1-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amino)propan-2-yl acetate, with CAS number 2034383-12-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H30N2O3S, with a molecular weight of 342.5 g/mol. The structure features a piperidine ring substituted with a tetrahydrothiopyran moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H30N2O3S |
| Molecular Weight | 342.5 g/mol |
| CAS Number | 2034383-12-3 |
Antitumor Activity
Recent studies have indicated that compounds similar to 2-methyl-1-oxo have demonstrated antitumor properties. For instance, research on related tetrahydroisoquinoline derivatives has shown efficacy against various cancer cell lines, suggesting that modifications in the structure can enhance their therapeutic potential. These compounds were found to reduce tumor volume and weight in vivo without significant side effects .
Interaction with P-glycoprotein (P-gp)
P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter involved in drug efflux and resistance. The biological activity of 2-methyl-1-oxo may be linked to its interaction with P-gp. Compounds that stimulate or inhibit P-gp ATPase activity can influence the bioavailability and efficacy of anticancer drugs. Studies have shown that certain derivatives can enhance P-gp activity, thereby potentially improving drug delivery to target tissues .
Antiviral Potential
The antiviral activity of related compounds has been explored, particularly against human coronaviruses. Initial screenings indicated that certain derivatives exhibit promising antiviral properties, suggesting a potential application for 2-methyl-1-oxo in treating viral infections .
Case Studies
- Antitumor Efficacy :
- P-gp Interaction :
- Antiviral Activity :
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that compounds structurally related to 2-methyl-1-oxo-1-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amino)propan-2-yl acetate exhibit promising anticancer properties. For instance, derivatives with similar functional groups have shown significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .
Neurological Applications
The piperidine and thiopyran components suggest potential applications in treating neurological disorders. Compounds containing these moieties are often investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression.
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for antimicrobial properties. Preliminary studies indicate that such derivatives can inhibit bacterial growth, suggesting a pathway for developing new antibiotics .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Anticancer Activity | Tested a series of related compounds; found IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 cells | Highlights potential for developing new anticancer agents |
| Neurological Modulation | Investigated effects on neurotransmitter systems; showed promise in animal models | Suggests possible use in treating mood disorders |
| Antimicrobial Screening | Evaluated against various bacteria; demonstrated significant inhibition | Points to potential as a new antibiotic |
Propiedades
IUPAC Name |
[2-methyl-1-oxo-1-[[1-(thian-4-yl)piperidin-4-yl]methylamino]propan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3S/c1-13(20)22-17(2,3)16(21)18-12-14-4-8-19(9-5-14)15-6-10-23-11-7-15/h14-15H,4-12H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAFIGLBRWYHFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1CCN(CC1)C2CCSCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













